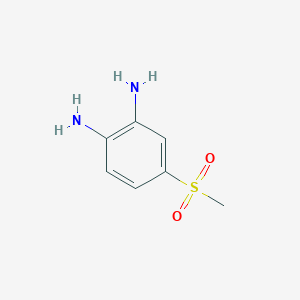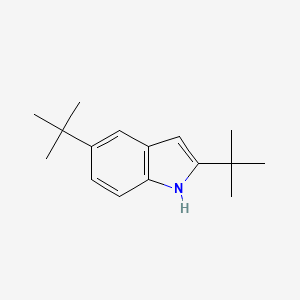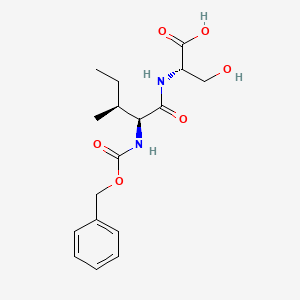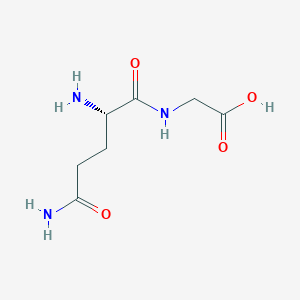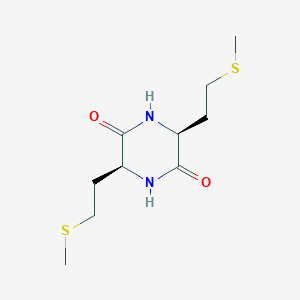
2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine, also known as MPTP, is a pyrimidine derivative compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPTP has been found to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor properties.
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing pyrimidine derivatives and related compounds. For instance, Flores et al. (2013) described a straightforward and efficient synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, highlighting a method for producing pyrimidine derivatives with potential glutamate-like properties (Flores et al., 2013). Similarly, Bookser et al. (2018) explored solvent-controlled, site-selective N-alkylation reactions of azolo-fused ring heterocycles, including pyrazolo[3,4-d]pyrimidines, which demonstrated the influence of solvent on the selectivity of N-alkylation (Bookser et al., 2018).
Anticancer Activity
Al-Sanea et al. (2020) designed, synthesized, and evaluated the in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, finding one compound that showed appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Antimicrobial Agents
Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, highlighting the chemical reactions and spectral studies used to determine the structures of these compounds and their antibacterial and antifungal activity (Holla et al., 2006).
Enzyme Inhibition
Munier-Lehmann et al. (2015) discovered 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties through their inhibition of the cellular dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway (Munier-Lehmann et al., 2015).
Ultrasound-Promoted Synthesis
Buriol et al. (2013) reported the ultrasound-promoted synthesis of pyrazolo[1,5-a]pyrimidines, demonstrating a simple and efficient sonochemical method that offers advantages such as easy work-up, mild conditions, and short reaction times (Buriol et al., 2013).
Propriétés
IUPAC Name |
2-methoxy-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c1-17-5-6(4-14-17)7-3-8(10(11,12)13)16-9(15-7)18-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPATIFHNQHYFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC(=N2)OC)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160470 |
Source


|
| Record name | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001519-12-5 |
Source


|
| Record name | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


